molecular formula C9H16N2O2 B076384 1H-Imidazole, 2-(diethoxymethyl)-1-methyl- CAS No. 13750-82-8

1H-Imidazole, 2-(diethoxymethyl)-1-methyl-

Cat. No. B076384
CAS RN: 13750-82-8
M. Wt: 184.24 g/mol
InChI Key: WPFFTKWYVIOSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 2-(diethoxymethyl)-1-methyl- is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1H-Imidazole, 2-(diethoxymethyl)-1-methyl- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the imidazole ring. It can also act as a hydrogen bond donor and acceptor, which makes it useful in the development of new drugs and pharmaceuticals.

Biochemical And Physiological Effects

1H-Imidazole, 2-(diethoxymethyl)-1-methyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have antibacterial and antifungal properties. Moreover, it has been shown to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

1H-Imidazole, 2-(diethoxymethyl)-1-methyl- has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous reactions. Moreover, it has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1H-Imidazole, 2-(diethoxymethyl)-1-methyl-. One possible direction is to explore its potential as a ligand in metal-catalyzed reactions. Another possible direction is to investigate its potential as a precursor to biologically active compounds. Moreover, it would be interesting to explore its potential as a drug candidate for the treatment of various diseases. Finally, further research is needed to understand its mechanism of action and to identify its potential limitations and drawbacks.

Synthesis Methods

The synthesis of 1H-Imidazole, 2-(diethoxymethyl)-1-methyl- is a complex process that involves several steps. The most common method used for the synthesis of this compound is the condensation reaction between 2-chloro-1-methylimidazole and diethoxymethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is then purified through column chromatography to obtain pure 1H-Imidazole, 2-(diethoxymethyl)-1-methyl-.

Scientific Research Applications

1H-Imidazole, 2-(diethoxymethyl)-1-methyl- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of complex organic molecules, and as a precursor to biologically active compounds. Moreover, it has been used in the development of new drugs and pharmaceuticals due to its unique properties.

properties

CAS RN

13750-82-8

Product Name

1H-Imidazole, 2-(diethoxymethyl)-1-methyl-

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(diethoxymethyl)-1-methylimidazole

InChI

InChI=1S/C9H16N2O2/c1-4-12-9(13-5-2)8-10-6-7-11(8)3/h6-7,9H,4-5H2,1-3H3

InChI Key

WPFFTKWYVIOSSS-UHFFFAOYSA-N

SMILES

CCOC(C1=NC=CN1C)OCC

Canonical SMILES

CCOC(C1=NC=CN1C)OCC

synonyms

1-Methyl-1H-imidazole-2-carbaldehyde diethyl acetal

Origin of Product

United States

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